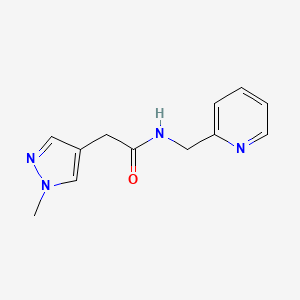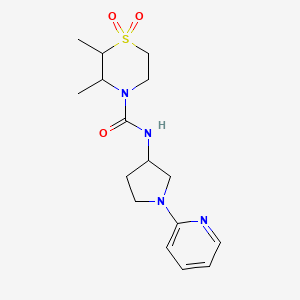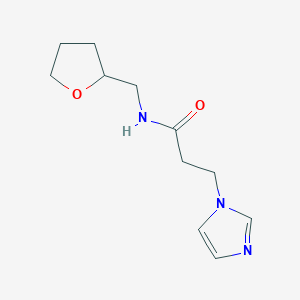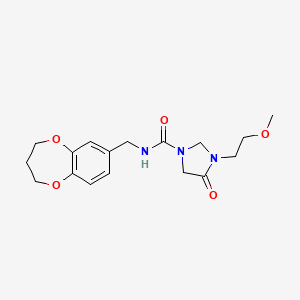
4-(4-ethylbenzoyl)-N-pyridin-2-ylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ethylbenzoyl)-N-pyridin-2-ylpiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylbenzoyl group attached to a pyridinylpiperazine carboxamide framework. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylbenzoyl)-N-pyridin-2-ylpiperazine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or other transition metals to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylbenzoyl)-N-pyridin-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4-ethylbenzoyl)-N-pyridin-2-ylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-ethylbenzoyl)-N-pyridin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-ethylbenzoyl chloride: A precursor in the synthesis of the target compound.
N-pyridin-2-ylpiperazine: Another related compound with similar structural features.
Uniqueness
4-(4-ethylbenzoyl)-N-pyridin-2-ylpiperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-ethylbenzoyl)-N-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-2-15-6-8-16(9-7-15)18(24)22-11-13-23(14-12-22)19(25)21-17-5-3-4-10-20-17/h3-10H,2,11-14H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYOEZODVCULFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(5-methylfuran-2-yl)methanone](/img/structure/B7051029.png)
![(3-Fluoro-5-methylphenyl)-[4-(triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7051034.png)



![3-(2-methoxyethyl)-4-oxo-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]imidazolidine-1-carboxamide](/img/structure/B7051063.png)
![N-[2-[5-[2-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7051068.png)
![3-(2-methoxyethyl)-N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7051081.png)
![3-(2-methoxyethyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7051091.png)
![N-[3-(2-methylimidazol-1-yl)propyl]-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B7051097.png)
![N-methyl-2-(1-methylpyrazol-4-yl)-N-[(2-methyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B7051114.png)

![3-(cyclopropylmethyl)-N-[3-(2-methylimidazol-1-yl)propyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7051132.png)
![N-[3-(2-methylimidazol-1-yl)propyl]-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7051139.png)
